4-Amino-2-(1H-benzoimidazol-2-yl)-phenol
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol
Brand Name:
Vulcanchem
CAS No.:
98792-63-3
VCID:
VC21296071
InChI:
InChI=1S/C13H11N3O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,14H2,(H,15,16)
SMILES:
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O
Molecular Formula:
C13H11N3O
Molecular Weight:
225.25 g/mol
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol
CAS No.: 98792-63-3
Cat. No.: VC21296071
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98792-63-3 |
|---|---|
| Molecular Formula | C13H11N3O |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | 4-amino-2-(1H-benzimidazol-2-yl)phenol |
| Standard InChI | InChI=1S/C13H11N3O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,14H2,(H,15,16) |
| Standard InChI Key | XTZXUCFNTLTPEB-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)N)N2 |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator